molecular formula C19H23IO3 B515086 5-Iodo-6-(octyloxy)-2-naphthoic acid

5-Iodo-6-(octyloxy)-2-naphthoic acid

Cat. No.: B515086
M. Wt: 426.3g/mol
InChI Key: GMTGPRJTEVZMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-6-(octyloxy)-2-naphthoic acid is a halogenated naphthoic acid derivative characterized by an iodine atom at position 5 and an octyloxy group at position 6 of the naphthalene ring. The iodine substituent contributes to its molecular weight (estimated at 426.29 g/mol for C₁₉H₂₃IO₃) and steric bulk, while the octyloxy chain enhances lipophilicity, impacting solubility and membrane permeability.

Properties

Molecular Formula

C19H23IO3

Molecular Weight

426.3g/mol

IUPAC Name

5-iodo-6-octoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C19H23IO3/c1-2-3-4-5-6-7-12-23-17-11-9-14-13-15(19(21)22)8-10-16(14)18(17)20/h8-11,13H,2-7,12H2,1H3,(H,21,22)

InChI Key

GMTGPRJTEVZMNF-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)I

Canonical SMILES

CCCCCCCCOC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Iodo-6-(octyloxy)-2-naphthoic acid with structurally related 2-naphthoic acid derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
5-Iodo-6-(octyloxy)-2-naphthoic acid Iodo (C5), Octyloxy (C6) C₁₉H₂₃IO₃ 426.29 (estimated) High lipophilicity; likely low water solubility; potential NMDA receptor activity
5-Chloro-6-(octyloxy)-2-naphthoic acid Chloro (C5), Octyloxy (C6) C₁₉H₂₃ClO₃ 335 Boiling point: 474.8°C; stored at -20°C; used as a pharmaceutical impurity
5-Chloro-6-ethoxy-2-naphthoic acid Chloro (C5), Ethoxy (C6) C₁₃H₁₁ClO₃ 250.68 Shorter alkoxy chain; higher solubility than octyloxy analog
2-Naphthoic acid (parent compound) None C₁₁H₈O₂ 172.18 Acidic (pKa ~3.3); used in dissolution studies
6-Hydroxy-2-naphthoic acid Hydroxy (C6) C₁₁H₈O₃ 188.18 Polar due to -OH group; CAS 16712-64-4

Key Observations :

  • Alkoxy Chain Length : The octyloxy group in 5-Iodo-6-(octyloxy)-2-naphthoic acid significantly boosts hydrophobicity, reducing water solubility but improving lipid membrane penetration. Ethoxy analogs (e.g., 5-Chloro-6-ethoxy-2-naphthoic acid) exhibit higher solubility but lower bioavailability in lipid-rich environments .
  • Functional Group Influence : Hydroxy or methoxycarbonyl substituents (e.g., 6-Hydroxy-2-naphthoic acid, 6-(Methoxycarbonyl)-2-naphthoic acid) increase polarity and alter acidity, making them suitable for different applications, such as dissolution studies or synthetic intermediates .

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